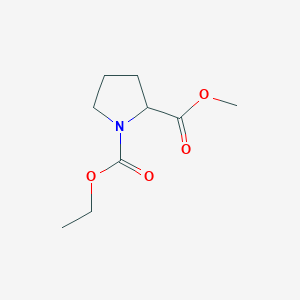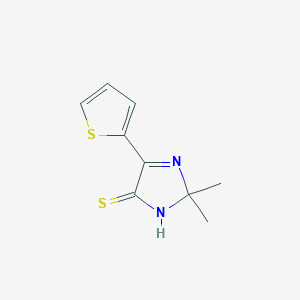![molecular formula C18H12N2O4S3 B15156321 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its conjugated system, which includes multiple heterocyclic rings, making it an interesting subject for research in materials science, organic electronics, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where a thieno[3,4-b][1,4]dioxin derivative is coupled with a benzo[c][1,2,5]thiadiazole derivative in the presence of a palladium catalyst. The reaction conditions include the use of a suitable solvent, such as toluene or dimethylformamide (DMF), and heating under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered electronic properties.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or material properties.
Scientific Research Applications
Chemistry and Materials Science: This compound is extensively studied for its potential use in organic electronics, particularly in the development of organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs)
Biology and Medicine: Research has explored the biological activity of this compound, investigating its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets and disrupt cellular processes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and electrochromic devices. Its unique properties enable the creation of innovative products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound's conjugated system allows it to participate in electron transfer processes, which are crucial for its activity in electronic devices and biological systems. The specific molecular targets and pathways can vary depending on the application, but generally involve interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Isoindigo/thiophene derivatives: These compounds share similar structural features and are also used in organic electronics.
Polythiophenes: Another class of conjugated polymers with applications in OPVs and OFETs.
Benzothiadiazoles: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness: 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole stands out due to its specific arrangement of heterocyclic rings and its ability to form stable, conjugated systems. This unique structure contributes to its distinct electronic and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H12N2O4S3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4,7-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H12N2O4S3/c1-2-10(18-16-12(8-26-18)22-4-6-24-16)14-13(19-27-20-14)9(1)17-15-11(7-25-17)21-3-5-23-15/h1-2,7-8H,3-6H2 |
InChI Key |
DIQWCMFGJFKAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC=C(C4=NSN=C34)C5=C6C(=CS5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)

![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)

![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)
![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15156299.png)
![3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15156305.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)

![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
